5,7-Dichloro-N-(2,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide

Medicinal Chemistry Drug Design Pharmacophore Modeling

Kinase screening programs risk non-reproducible outcomes when N-alkylated or regioisomeric analogs are substituted for the 2,4-dimethylphenyl sulfonamide. CAS 1000573-16-9 provides the secondary sulfonamide NH (HBD=1) essential for kinase hinge binding, a pharmacophoric element absent in N-ethyl-N-phenyl analogs (HBD=0). • Ortho-methyl steric effects enable paired SAR with 3,5-dimethylphenyl regioisomer (CAS 1000573-22-7). • LogP 3.81, TPSA 84.84 Ų supports bacterial DHPS screening. Specify CAS 1000573-16-9 for kinase assays requiring sulfonamide NH donor.

Molecular Formula C13H10Cl2N4O2S2
Molecular Weight 389.3 g/mol
CAS No. 1000573-16-9
Cat. No. B13002774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-N-(2,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide
CAS1000573-16-9
Molecular FormulaC13H10Cl2N4O2S2
Molecular Weight389.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NS(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl)C
InChIInChI=1S/C13H10Cl2N4O2S2/c1-6-3-4-8(7(2)5-6)19-23(20,21)13-18-11-9(22-13)10(14)16-12(15)17-11/h3-5,19H,1-2H3
InChIKeyPGCCVHQPDBIHNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloro-N-(2,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide: Structural and Physicochemical Baseline


5,7-Dichloro-N-(2,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide (CAS 1000573-16-9) is a synthetic, heterocyclic small molecule belonging to the thiazolo[4,5-d]pyrimidine-2-sulfonamide family, a class recognized as purine isosteres with a privileged scaffold in drug discovery [1]. The compound possesses a molecular formula of C₁₃H₁₀Cl₂N₄O₂S₂, a molecular weight of 389.3 g/mol, and a computed XLogP3 of 4.5, with one hydrogen bond donor and seven acceptors [2]. Its defining structural feature is the 2,4-dimethylphenyl sulfonamide substituent at the 2-position of the bicyclic core, differentiating it from closely related regioisomeric analogs bearing 3,5-dimethylphenyl or 3,4-dimethylphenyl groups [3].

Why In-Class Substitution Fails Without Quantitative Evidence


Within the 5,7-dichlorothiazolo[4,5-d]pyrimidine-2-sulfonamide series, the position of methyl substituents on the N-phenyl ring profoundly alters hydrogen-bonding capacity, lipophilicity, polar surface area, and steric accessibility of the sulfonamide NH [1]. The 2,4-dimethylphenyl isomer possesses a sterically hindered, ortho-methyl-substituted sulfonamide NH (HBD count = 1), whereas the N-ethyl-N-phenyl analog eliminates this donor entirely (HBD count = 0), fundamentally altering target engagement profiles [2]. Consequently, selecting a regioisomer or N-alkylated analog without quantitative evidence of equivalent performance in the target assay risks non-reproducible biological outcomes [3].

Quantitative Differentiation Evidence vs. Closest Analogs


HBD Count: 2,4-Dimethylphenyl vs. N-Ethyl-N-phenyl Sulfonamide

The target compound contains a secondary sulfonamide with one hydrogen bond donor (HBD = 1), whereas the N-ethyl-N-phenyl analog (CAS 1000573-46-5, CID 26598691) is a tertiary sulfonamide with zero hydrogen bond donors (HBD = 0) [1][2]. This difference is critical for target engagement: the sulfonamide NH can act as a hydrogen bond donor to backbone carbonyls in kinase hinge regions or polar active-site residues. Loss of this donor in the N-ethyl-N-phenyl analog precludes hydrogen-bond-donating interactions that the 2,4-dimethylphenyl derivative can make.

Medicinal Chemistry Drug Design Pharmacophore Modeling

XLogP3: 2,4-Dimethylphenyl vs. N-Ethyl-N-phenyl Analog

The target compound has a computed XLogP3 of 4.5, whereas the N-ethyl-N-phenyl analog has an XLogP3 of 4.3 [1][2]. The +0.2 log unit increase in lipophilicity for the 2,4-dimethylphenyl derivative reflects the additional methyl group on the phenyl ring, which may confer moderately enhanced membrane permeability and altered tissue distribution compared to the N-ethyl-N-phenyl analog [3].

ADME Lipophilicity Permeability

TPSA: 2,4-Dimethylphenyl vs. N-Ethyl-N-phenyl Analog

The target compound has a computed TPSA of 121 Ų, compared to 109 Ų for the N-ethyl-N-phenyl analog [1][2]. The +12 Ų higher TPSA arises from the additional NH hydrogen bond donor in the sulfonamide group and contributes to a distinct position in oral bioavailability and blood-brain barrier penetration predictive models such as the Veber rules (TPSA < 140 Ų for oral bioavailability) [3].

Drug-likeness Oral Bioavailability CNS Penetration

Regioisomer Comparison: 2,4- vs. 3,5-Dimethylphenyl Sulfonamide

The 2,4-dimethylphenyl regioisomer (target) positions a methyl group ortho to the sulfonamide NH, creating steric hindrance that restricts rotational freedom and influences the conformational preference of the N-aryl group. In contrast, the 3,5-dimethylphenyl regioisomer (CAS 1000573-22-7) lacks this ortho-methyl interaction, resulting in a less hindered, more rotationally flexible sulfonamide [1]. Both isomers share the identical molecular formula (C₁₃H₁₀Cl₂N₄O₂S₂, MW 389.28) .

Structure-Activity Relationship Regioisomerism Target Selectivity

Computed LogP vs. Class-Average Thiazolo[4,5-d]pyrimidine Scaffolds

The vendor-reported computed LogP for the target compound is 3.81 . This places the compound in the mid-range lipophilicity bracket for the thiazolo[4,5-d]pyrimidine-2-sulfonamide class, which spans LogP values from approximately 2.5 to 5.0 depending on N-substituent [1]. Compounds in this LogP range typically balance adequate permeability with manageable solubility, making the 2,4-dimethylphenyl derivative well-positioned for hit-to-lead optimization where extreme lipophilicity-driven promiscuity is a concern.

LogP Lipophilic Efficiency Compound Quality

Sulfonamide NH as Pharmacophoric Anchor vs. N-Alkylated Analogs

The secondary sulfonamide NH in the target compound (HBD = 1) is a recognized pharmacophoric feature capable of donating a hydrogen bond to kinase hinge-region backbone carbonyls or to catalytic residues in enzymes such as carbonic anhydrases and DHPS [1][2]. N-alkylated analogs such as 5,7-dichloro-N-methyl-N-phenylthiazolo[4,5-d]pyrimidine-2-sulfonamide (CAS 1000573-34-1) and the N-ethyl-N-phenyl analog (CID 26598691) lack this donor entirely, eliminating a key binding interaction that the 2,4-dimethylphenyl derivative retains .

Kinase Inhibition Hinge Binder Sulfonamide Pharmacophore

Procurement and Application Scenarios


Kinase Inhibitor Hit Identification with Hinge-Binding Sulfonamide

In kinase drug discovery programs, the 2,4-dimethylphenyl derivative provides a secondary sulfonamide NH capable of donating a hydrogen bond to the kinase hinge region—a feature absent in N-alkylated analogs such as the N-ethyl-N-phenyl derivative (HBD = 0) [1]. Procurement teams should specify CAS 1000573-16-9 when the screening cascade includes biochemical kinase assays where the sulfonamide NH is a required pharmacophoric element, as tertiary sulfonamide analogs will fail to engage this binding interaction [2].

SAR Studies of Ortho-Methyl Steric Effects on Target Selectivity

The ortho-methyl group on the 2,4-dimethylphenyl ring introduces steric hindrance around the sulfonamide NH that is absent in the 3,5-dimethylphenyl regioisomer (CAS 1000573-22-7) [1]. This positional isomer pair enables systematic SAR exploration of how ortho-substitution modulates binding conformation, target selectivity, and off-target profiles. Researchers should procure both isomers as a matched pair for comparative profiling rather than substituting one for the other [2].

Antimicrobial Screening via Sulfonamide-Mediated DHPS Inhibition

Thiazolo[4,5-d]pyrimidine-2-sulfonamides are established as purine isosteres with potential to inhibit dihydropteroate synthase (DHPS) via the sulfonamide moiety [1]. The 2,4-dimethylphenyl derivative (LogP 3.81, TPSA 84.84 Ų) occupies a favorable physicochemical space for bacterial cell penetration [2]. When screening against Gram-positive or Gram-negative DHPS enzymes, this compound should be prioritized over highly lipophilic analogs (LogP > 5) that risk solubility-limited assay artifacts, or over N-alkylated analogs lacking the NH required for sulfonamide-enzyme interactions.

Computational Docking and Pharmacophore Modeling with Defined HBD/HBA Profile

The compound's well-defined hydrogen bond donor (HBD = 1) and acceptor (HBA = 7) counts, combined with its XLogP3 (4.5) and TPSA (121 Ų), provide unambiguous input parameters for computational docking, pharmacophore modeling, and QSAR model building [1]. When building predictive models for the thiazolo[4,5-d]pyrimidine chemotype, this compound serves as a reference point for the secondary sulfonamide subclass, against which N-alkylated analogs (HBD = 0) and regioisomers can be systematically compared [2].

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